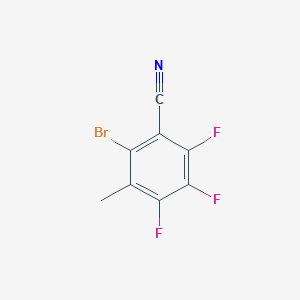

2-Bromo-4,5,6-trifluoro-3-methylbenzonitrile

CAS No.:

Cat. No.: VC13543090

Molecular Formula: C8H3BrF3N

Molecular Weight: 250.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H3BrF3N |

|---|---|

| Molecular Weight | 250.01 g/mol |

| IUPAC Name | 2-bromo-4,5,6-trifluoro-3-methylbenzonitrile |

| Standard InChI | InChI=1S/C8H3BrF3N/c1-3-5(9)4(2-13)7(11)8(12)6(3)10/h1H3 |

| Standard InChI Key | DVOFRADANHQEPA-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=C(C(=C1Br)C#N)F)F)F |

| Canonical SMILES | CC1=C(C(=C(C(=C1Br)C#N)F)F)F |

Introduction

2-Bromo-4,5,6-trifluoro-3-methylbenzonitrile is a halogenated organic compound with a molecular formula of C8H3BrF3N. It is characterized by its trifluorinated ring and a bromine substituent, making it a versatile intermediate in organic synthesis. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.

Applications and Research Findings

This compound is primarily used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its trifluorinated structure provides a unique platform for further chemical modifications.

Chemical Reactivity

The presence of bromine and fluorine substituents makes this compound reactive towards various nucleophilic and electrophilic reagents. This reactivity is beneficial for forming complex molecules through cross-coupling reactions or nucleophilic substitutions.

Safety and Handling

Handling 2-Bromo-4,5,6-trifluoro-3-methylbenzonitrile requires caution due to its potential toxicity and reactivity. It is advisable to use protective equipment and follow standard laboratory safety protocols when working with this compound.

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed. |

| H312 | Harmful in contact with skin. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H332 | Harmful if inhaled. |

| H335 | May cause respiratory irritation. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume